molecular formula C21H22N4O4S B2703668 N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 902950-22-5

N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2703668
CAS RN: 902950-22-5
M. Wt: 426.49
InChI Key: GEZVCIMYUDCBHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of novel compounds, including those with pyrimidine and thieno[3,2-d]pyrimidine scaffolds, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potential as antibacterial and antifungal agents, indicating the utility of such chemical structures in developing new therapeutic agents. For instance, compounds derived from benzodifuranyl and thiazolopyrimidines have been synthesized, demonstrating significant analgesic and anti-inflammatory activities, along with COX-2 selectivity, which suggests their potential in designing new anti-inflammatory drugs (Abu‐Hashem et al., 2020). Similarly, new pyrimidinone and oxazinone derivatives fused with thiophene rings have been developed, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Synthesis and Antitumor Activity

Research into the synthesis and evaluation of antitumor activities of pyrimidine derivatives, including thieno[3,2-d]pyrimidines and thienotriazolopyrimidines, has demonstrated that many of these compounds exhibit potent anticancer activity. These findings highlight the potential for such molecules in cancer therapy, with several compounds showing activity levels comparable to established chemotherapy agents like doxorubicin on various cancer cell lines (Hafez & El-Gazzar, 2017).

Insecticidal Applications

The synthesis of pyridine derivatives has been explored for insecticidal applications, with some compounds showing significant activity against agricultural pests. This research indicates the potential of pyrimidine and related compounds in developing new insecticides, contributing to pest management strategies (Bakhite et al., 2014).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve looking at how the compound interacts with biological molecules and what effects it has on the organism .

Safety and Hazards

Information about the compound’s toxicity, flammability, and other hazards would be included here. This information is often found in the compound’s Material Safety Data Sheet .

Future Directions

This could involve discussing potential applications of the compound and areas for future research .

properties

IUPAC Name

N-(3-methoxyphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-15-6-2-5-14(11-15)23-18(26)13-30-21-24-19-17(8-3-9-22-19)20(27)25(21)12-16-7-4-10-29-16/h2-3,5-6,8-9,11,16H,4,7,10,12-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEZVCIMYUDCBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide

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